molecular formula C17H17N3OS2 B11127751 5-benzyl-N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-methyl-1,3-thiazole-4-carboxamide

5-benzyl-N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-methyl-1,3-thiazole-4-carboxamide

Cat. No.: B11127751
M. Wt: 343.5 g/mol
InChI Key: RXCANKOLKSSDRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-benzyl-N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-methyl-1,3-thiazole-4-carboxamide is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by its unique structure, which includes a benzyl group, two thiazole rings, and a carboxamide group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-benzyl-N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-methyl-1,3-thiazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Rings: The thiazole rings can be synthesized through the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thiourea.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl halides.

    Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the thiazole derivative with an appropriate amine under amide bond-forming conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole rings, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

5-benzyl-N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-methyl-1,3-thiazole-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-benzyl-N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-methyl-1,3-thiazole-4-carboxamide is not fully understood, but it is believed to interact with specific molecular targets and pathways:

    Molecular Targets: Potential targets include enzymes and receptors involved in microbial growth and metabolism.

    Pathways Involved: The compound may interfere with key biochemical pathways, leading to the inhibition of microbial growth or other biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-benzyl-2-methyl-1,3-thiazole-4-carboxamide: Lacks the additional thiazole ring and dimethyl substitution.

    N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-methyl-1,3-thiazole-4-carboxamide: Lacks the benzyl group.

Uniqueness

5-benzyl-N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-methyl-1,3-thiazole-4-carboxamide is unique due to its combination of structural features, which may contribute to its distinct chemical and biological properties

Properties

Molecular Formula

C17H17N3OS2

Molecular Weight

343.5 g/mol

IUPAC Name

5-benzyl-N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-methyl-1,3-thiazole-4-carboxamide

InChI

InChI=1S/C17H17N3OS2/c1-10-11(2)22-17(18-10)20-16(21)15-14(23-12(3)19-15)9-13-7-5-4-6-8-13/h4-8H,9H2,1-3H3,(H,18,20,21)

InChI Key

RXCANKOLKSSDRU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C2=C(SC(=N2)C)CC3=CC=CC=C3)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.